Enitociclib

Description

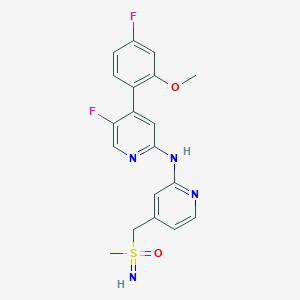

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUMZWULWOUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110196 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610358-59-2 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enitociclib's Mechanism of Action in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) currently under investigation for the treatment of various hematologic malignancies, including aggressive lymphomas. This technical guide provides an in-depth overview of the core mechanism of action of enitociclib in lymphoma, focusing on its molecular targets, downstream effects, and the preclinical and clinical evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

Introduction: Targeting Transcriptional Addiction in Lymphoma

Many aggressive lymphomas, particularly those driven by the MYC oncogene, exhibit a phenomenon known as transcriptional addiction. This dependency on high levels of transcription of key oncogenes and anti-apoptotic proteins for survival and proliferation makes the cellular machinery that regulates transcription an attractive therapeutic target. Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). By inhibiting CDK9, enitociclib effectively disrupts this process, leading to a cascade of events that culminate in tumor cell death.

Core Mechanism of Action: Selective CDK9 Inhibition

Enitociclib's primary mechanism of action is the selective inhibition of CDK9. This leads to a reduction in the phosphorylation of the serine 2 residue (Ser2) of the RNAPII CTD, a crucial step for the release of paused RNAPII and subsequent transcriptional elongation.[1][2][3] The consequences of this inhibition are particularly detrimental to cancer cells that rely on the continuous and high-level expression of short-lived transcripts encoding oncoproteins and survival factors.

Downregulation of MYC and MCL1

A key downstream effect of enitociclib-mediated CDK9 inhibition is the profound downregulation of the MYC oncogene and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3][4] Both MYC and MCL1 are transcribed from genes with short-lived mRNAs, making their protein levels highly sensitive to disruptions in transcriptional elongation.

-

MYC: A master transcriptional regulator that drives cell proliferation, growth, and metabolism. Its suppression is a central goal in the treatment of many MYC-driven lymphomas, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL).[1][2][3]

-

MCL1: An anti-apoptotic member of the BCL2 family. Its downregulation sensitizes cancer cells to apoptosis.[1][2][4]

Induction of Apoptosis

By downregulating key survival proteins like MYC and MCL1, enitociclib effectively tips the cellular balance towards apoptosis.[1][4] Preclinical studies have demonstrated that enitociclib treatment leads to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis, in a dose- and time-dependent manner.[4]

Signaling Pathways and Logical Relationships

The mechanism of action of enitociclib can be visualized as a linear signaling cascade with downstream consequences.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Enitociclib's Impact on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[1] By forming a complex with Cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), an event critical for the transition from abortive initiation to productive transcriptional elongation.[1] This technical guide provides an in-depth analysis of Enitociclib's mechanism of action, focusing on its effects on RNAPII phosphorylation, and offers detailed experimental protocols and data presented for the scientific community.

Core Mechanism of Action

Enitociclib exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of key substrates, most notably RNAPII. The CTD of RNAPII consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.[3] The phosphorylation status of the serine residues at positions 2 (Ser2) and 5 (Ser5) within this repeat is dynamically regulated and dictates the stage of the transcription cycle.

-

Ser5 Phosphorylation: Occurs early in the transcription cycle and is crucial for promoter clearance and the recruitment of mRNA capping enzymes.[3][4]

-

Ser2 Phosphorylation: Becomes more prominent during transcriptional elongation and is associated with the recruitment of splicing and polyadenylation factors.

Enitociclib, by inhibiting CDK9, leads to a dose- and time-dependent decrease in the phosphorylation of both Ser2 and Ser5 of the RNAPII CTD.[5] This hypo-phosphorylation of RNAPII stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNA transcripts of key oncogenes, such as MYC and anti-apoptotic proteins like MCL1.[1][6] The subsequent decrease in the levels of these critical survival proteins ultimately induces apoptosis in cancer cells.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Enitociclib and a typical experimental workflow to assess its impact on RNAPII phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of Enitociclib on cell viability and RNAPII phosphorylation in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Enitociclib in Lymphoma Cell Lines [6]

| Cell Line | Histology | Enitociclib IC50 (µmol/L) |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.043 - 0.152 (range across a panel of 35 lymphoma lines) |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.043 - 0.152 (range across a panel of 35 lymphoma lines) |

Table 2: Dose-Dependent Inhibition of RNAPII Phosphorylation and Oncogene Expression by Enitociclib in Multiple Myeloma Cells [5]

| Cell Line | Treatment | Phospho-RNAPII (Ser2/Ser5) | c-Myc Protein | Mcl-1 Protein |

| NCI-H929 | 0.5 µM Enitociclib (up to 24h) | Dose- and time-dependent decrease | Repressed | Repressed |

| OPM-2 | 1 µM Enitociclib (up to 24h) | Dose- and time-dependent decrease | Repressed | Repressed |

Table 3: Time-Course of RNAPII Ser2 Phosphorylation Inhibition in DLBCL Cell Lines [8]

| Cell Line | Enitociclib Concentration | Duration of Inhibition |

| SU-DHL-4 | 0.25 µmol/L or 1 µmol/L | Robust inhibition for up to 48 hours after a 4-hour treatment |

| SU-DHL-10 | 0.25 µmol/L or 1 µmol/L | Robust inhibition for up to 48 hours after a 4-hour treatment |

Detailed Experimental Protocols

Cell Culture and Drug Treatment

Human diffuse large B-cell lymphoma (DLBCL) cell lines, such as SU-DHL-4 and SU-DHL-10, and multiple myeloma (MM) cell lines, like NCI-H929 and OPM-2, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere or stabilize for 18-24 hours before treatment with Enitociclib at the indicated concentrations and for the specified durations. A vehicle control (e.g., DMSO) is run in parallel.[5][6]

Western Blotting for RNAPII Phosphorylation

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-Ser2 RNAPII, phospho-Ser5 RNAPII, and total RNAPII. An antibody against a loading control protein (e.g., GAPDH or HSP90) is also used.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software. The levels of phosphorylated RNAPII are normalized to the total RNAPII and/or the loading control.[8][9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes. Gene-specific primers for target genes (e.g., MYC, MCL1) and a reference gene (e.g., 18S rRNA or GAPDH) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control.[6]

Conclusion

Enitociclib is a selective CDK9 inhibitor that effectively suppresses the phosphorylation of RNA polymerase II at both Ser2 and Ser5 of the C-terminal domain.[5] This action leads to the inhibition of transcriptional elongation and the subsequent downregulation of key oncogenes, providing a strong rationale for its clinical development in the treatment of various malignancies, particularly those driven by transcriptional dysregulation.[10][11] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanism and application of Enitociclib and other CDK9 inhibitors.

References

- 1. ashpublications.org [ashpublications.org]

- 2. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. Ser7 Phosphorylation of the CTD Recruits the RPAP2 Ser5 Phosphatase to snRNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacr.figshare.com [aacr.figshare.com]

An In-depth Technical Guide to Enitociclib's Impact on MCL1 and Other Anti-apoptotic Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective CDK9 inhibitor, Enitociclib (formerly VIP152), and its molecular impact on the anti-apoptotic protein MCL1 and other related proteins. Enitociclib has demonstrated significant preclinical and clinical activity in various hematologic malignancies, primarily through the transcriptional repression of key oncogenes. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols to support further research and development.

Core Mechanism of Action

Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also comprises Cyclin T1, phosphorylates the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, Enitociclib prevents the phosphorylation of RNAPII at Serine 2 (Ser2) and Serine 5 (Ser5) residues of the CTD.[1][3] This action leads to a stall in transcriptional elongation, particularly affecting genes with short mRNA half-lives that are crucial for cancer cell survival and proliferation.[2][4] Among the most significantly affected transcripts are those for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein c-MYC.[3][5][6] The subsequent depletion of these short-lived proteins triggers apoptosis in cancer cells.[3][4]

Quantitative Data: In Vitro Efficacy

Enitociclib has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in hematologic malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Table 1: IC50 Values of Enitociclib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| NCI-H929 | Multiple Myeloma | 36 - 78 | [1][3] |

| MM.1S | Multiple Myeloma | 36 - 78 | [2] |

| OPM-2 | Multiple Myeloma | 36 - 78 | [1][3] |

| U266B1 | Multiple Myeloma | 36 - 78 | [2] |

| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7] |

| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7] |

| Various MCL & DLBCL | Mantle Cell & Diffuse Large B-Cell Lymphoma | 32 - 172 | [8][9] |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [10] |

Table 2: Effect of Enitociclib on Protein and mRNA Expression

| Target Protein/Gene | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |

| p-RNAPII (Ser2/Ser5) | NCI-H929, OPM-2, SU-DHL-4, SU-DHL-10 | 0.25 - 1 µM for up to 24-48 hours | Dose-dependent decrease in phosphorylation. | [3][5][7] |

| MCL1 (protein) | NCI-H929, OPM-2, SU-DHL-4, SU-DHL-10 | 0.5 - 1 µM for 6-24 hours | Dose-dependent depletion. | [3][4][5] |

| MCL1 (mRNA) | SU-DHL-10, SU-DHL-4 | 250 nM for 4 hours | Significant downregulation. | [7][11] |

| c-MYC (protein) | NCI-H929, OPM-2, SU-DHL-4, SU-DHL-10 | 0.5 - 1 µM for up to 24 hours | Dose-dependent depletion. | [3][4][5] |

| c-MYC (mRNA) | SU-DHL-10, SU-DHL-4 | 250 nM for 4 hours | Significant downregulation. | [7][11] |

| BCL2 (protein) | JJN-3 (in vivo) | 15 mg/kg single dose | Levels remained consistent. | [1][3] |

| Cleaved PARP | NCI-H929, OPM-2, SU-DHL-10 | 0.5 - 1 µM for up to 24 hours | Increased cleavage, indicating apoptosis. | [2][3][11] |

| Cleaved Caspase-3 | NCI-H929, OPM-2 | 0.5 - 1 µM for up to 24 hours | Increased cleavage, indicating apoptosis. | [2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by Enitociclib and a general experimental workflow for its evaluation.

Caption: Enitociclib's mechanism of action targeting the CDK9/RNAPII axis.

Caption: A typical experimental workflow for evaluating Enitociclib.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may need optimization depending on the cell line and experimental setup.

1. Cell Culture and Drug Treatment

-

Cell Lines: Multiple myeloma (NCI-H929, MM.1S, OPM-2, U266B1) and DLBCL (SU-DHL-4, SU-DHL-10) cell lines are commonly used.[2][3][7]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Enitociclib Preparation: Enitociclib is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 12.5 nM to 1 µM).[3][4]

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of Enitociclib or vehicle control (DMSO) for specified durations (e.g., 6, 24, 48, 96 hours).[2][3]

2. Cytotoxicity Assays

-

Method: The Alamar Blue assay is frequently used to assess cell viability.[2][3]

-

Procedure:

-

Seed cells in 96-well plates and treat with a range of Enitociclib concentrations for 96 hours.[2][3]

-

Add Alamar Blue reagent to each well and incubate for a specified time (e.g., 4 hours).

-

Measure fluorescence or absorbance using a plate reader.

-

Normalize the results to vehicle-treated control cells to calculate percent cell viability.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

3. Western Blotting

-

Purpose: To analyze the expression levels of key proteins involved in Enitociclib's mechanism of action.

-

Procedure:

-

Treat cells with Enitociclib (e.g., 0.5-1 µM) for desired time points (e.g., 6, 24 hours).[3]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those for p-RNAPII (Ser2/Ser5), total RNAPII, MCL1, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[2][3][12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using software like ImageJ.

-

4. Gene Expression Analysis (qPCR)

-

Purpose: To measure the mRNA levels of genes targeted by Enitociclib.

-

Procedure:

-

Treat cells with Enitociclib (e.g., 250 nM) for a short duration (e.g., 4 hours) to capture effects on transcription.[7][11]

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., MCL1, MYC) and a housekeeping gene for normalization (e.g., 18S rRNA or GAPDH).[11][12]

-

Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.

-

5. In Vivo Xenograft Studies

-

Models: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously injected with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[2][7]

-

Treatment Regimen: Once tumors are established, mice are treated with Enitociclib (e.g., 10-15 mg/kg, administered intravenously, once weekly) or vehicle control.[2][4][7]

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity.[13]

-

Pharmacodynamic Analysis: At specified time points after dosing, tumors are excised for Western blot or qPCR analysis to confirm target engagement and mechanism of action in vivo.[2][13]

Impact on Other Anti-Apoptotic Proteins

While the primary focus of Enitociclib's action is the downregulation of MCL1, its effect on other BCL2 family members is also of interest. Studies have shown that in some in vivo models, BCL2 levels remained consistent following Enitociclib treatment.[1][3] This suggests a specific dependency of certain cancers on the continuous transcription of MCL1, making them particularly vulnerable to CDK9 inhibition. The lack of effect on BCL2 provides a strong rationale for combination therapies, such as with the BCL2 inhibitor Venetoclax, which has shown synergistic or additive effects with Enitociclib in preclinical models.[1][3]

Conclusion

Enitociclib effectively induces apoptosis in various cancer models by selectively inhibiting CDK9, leading to the transcriptional repression of the critical anti-apoptotic protein MCL1 and the oncoprotein c-MYC. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of Enitociclib, both as a single agent and in combination therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacr.figshare.com [aacr.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [ask.orkg.org]

Enitociclib: A Deep Dive into its Preclinical and Clinical Activity in Hematologic Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Enitociclib (formerly VIP152 or BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. In hematologic malignancies, which are often driven by the overexpression of short-lived oncoproteins, the inhibition of CDK9 presents a compelling therapeutic strategy. By blocking the function of the Positive Transcription Elongation Factor b (P-TEFb) complex, enitociclib effectively suppresses the transcription of key oncogenes such as MYC and the anti-apoptotic protein MCL1. This targeted action leads to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated enitociclib's robust single-agent activity in various models of lymphoma and multiple myeloma. Furthermore, early-phase clinical trials have shown promising efficacy and a manageable safety profile in patients with aggressive and relapsed/refractory hematologic cancers, validating its mechanism of action and therapeutic potential.

Mechanism of Action: Transcriptional Control and Oncogene Downregulation

Enitociclib's primary mechanism of action is the selective inhibition of CDK9, the kinase subunit of the P-TEFb complex.[1] P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[1][2]

Upon administration, enitociclib binds to CDK9, preventing the phosphorylation of the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2).[3][4] This inhibition of RNAPII phosphorylation effectively stalls transcriptional elongation, leading to a rapid depletion of messenger RNAs (mRNAs) with short half-lives. Many of these transcripts encode for proteins critical to cancer cell survival and proliferation, most notably the MYC transcription factor and the anti-apoptotic protein MCL1.[2][3][5] The dependency of many hematologic malignancies on the continuous expression of these oncoproteins makes them particularly vulnerable to CDK9 inhibition.[3][6] The subsequent "oncogenic shock" induced by the rapid downregulation of MYC and MCL1 triggers apoptosis and inhibits tumor growth.[5]

Caption: Enitociclib inhibits CDK9, blocking RNA Pol II phosphorylation and oncogene transcription.

Preclinical Activity and Quantitative Data

Enitociclib has demonstrated significant preclinical activity across a range of hematologic malignancy models, including Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM).

In Vitro Cytotoxicity

Enitociclib induces potent cytotoxic effects in various lymphoma and myeloma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cell Line | Hematologic Malignancy | IC50 (nM) | Reference |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 - 152 (range across a panel) | [5] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 43 - 152 (range across a panel) | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [7] |

| MCL & DLBCL Lines | Mantle Cell & Diffuse Large B-cell Lymphoma | 32 - 172 | [8] |

| NCI-H929 | Multiple Myeloma | Data indicates high sensitivity | [3][9] |

| OPM-2 | Multiple Myeloma | Data indicates high sensitivity | [3][9] |

In Vivo Antitumor Efficacy

In xenograft models, enitociclib treatment leads to significant tumor growth inhibition and, in some cases, complete regression.

| Model | Treatment Schedule | Key Findings | Reference |

| SU-DHL-10 Xenograft | 10 mg/kg, IV, once weekly | Tumor growth control (T/C ratio = 0.19) | [5] |

| SU-DHL-10 Xenograft | 15 mg/kg, IV, once weekly | Complete tumor regression (T/C ratio = 0.005) | [5] |

| JJN-3, NCI-H929, OPM-2 Xenografts | 15 mg/kg, IV, once weekly | Tumor volumes reduced to 1-4% of control | [9] |

Clinical Investigations

Enitociclib is being evaluated in Phase 1 clinical trials for various advanced cancers, including hematologic malignancies.[10] Early results have been encouraging, particularly in heavily pre-treated patient populations.

In a first-in-human trial (NCT02635672), enitociclib demonstrated a manageable safety profile and clinical activity in patients with solid tumors and lymphomas.[11] Notably, in a cohort of patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), a highly aggressive cancer with rearrangements in MYC and BCL2, enitociclib monotherapy (30 mg, IV, once weekly) resulted in durable complete metabolic remissions in 2 out of 7 patients.[2][5] Pharmacodynamic studies in patient blood samples confirmed on-target activity, showing downregulation of MYC and MCL1 mRNA.[2][5]

Ongoing studies, such as NCT04978779, are further investigating the safety and efficacy of enitociclib in patients with high-risk Chronic Lymphocytic Leukemia (CLL) and Richter's Syndrome.[12]

Experimental Protocols and Methodologies

The following sections describe the general methodologies for key experiments used to characterize the activity of enitociclib.

Cell Viability Assay (e.g., AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed hematologic malignancy cell lines (e.g., SU-DHL-10, OPM-2) in 96-well plates at an appropriate density.

-

Drug Treatment: Treat cells with a serial dilution of enitociclib or vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions.

-

Reagent Addition: Add AlamarBlue reagent to each well and incubate for an additional 4-6 hours.

-

Measurement: Measure fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting

This technique is used to detect and quantify specific proteins, such as p-RNAPII, MYC, and MCL1.

-

Cell Lysis: Treat cells with enitociclib for various times and concentrations. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL1, anti-cleaved PARP) and a loading control (e.g., anti-GAPDH, anti-β-actin).[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control.

Quantitative PCR (qPCR)

qPCR is used to measure changes in mRNA expression levels of target genes like MYC and MCL1.

-

RNA Extraction: Treat cells with enitociclib, harvest, and extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for target genes (MYC, MCL1) and a housekeeping gene (18S rRNA, GAPDH).[2][5]

-

Data Analysis: Analyze the amplification data and calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the housekeeping gene.

In Vivo Xenograft Studies

Animal models are critical for evaluating the in vivo efficacy of enitociclib.

-

Cell Inoculation: Subcutaneously inoculate immunodeficient mice (e.g., SCID) with a suspension of human hematologic cancer cells (e.g., 10 x 10⁶ SU-DHL-10 cells).[2]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 60-110 mm³), randomize mice into treatment and vehicle control groups.[2]

-

Drug Administration: Administer enitociclib (e.g., 10 or 15 mg/kg) or vehicle control intravenously (IV) on a specified schedule (e.g., once weekly).[2][3]

-

Monitoring: Measure tumor volumes and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting, qPCR) to confirm the mechanism of action in vivo.[3][9]

Caption: A typical workflow for the preclinical evaluation of an anticancer agent like enitociclib.

References

- 1. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. cllsociety.org [cllsociety.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Investigating the safety profile of enitociclib in patients with high-risk CLL & Richter's syndrome | VJHemOnc [vjhemonc.com]

Enitociclib's Precision Targeting of the P-TEFb Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib (formerly BAY 1251152) is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] By targeting CDK9, Enitociclib effectively disrupts the process of transcriptional elongation, leading to the downregulation of key oncogenes with short half-lives, such as MYC and MCL1.[2][3] This mechanism provides a compelling therapeutic rationale for the treatment of various hematologic malignancies and solid tumors that are dependent on these transcriptional programs for their survival and proliferation.[2][4] This technical guide provides an in-depth overview of Enitociclib's mechanism of action, presents key preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

The P-TEFb Complex: A Master Regulator of Transcription

The Positive Transcription Elongation Factor b (P-TEFb) is a heterodimeric protein complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1.[2][5] P-TEFb plays a pivotal role in regulating the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation.[6] Shortly after transcription initiation, Pol II often pauses at promoter-proximal regions, a state enforced by negative elongation factors such as DSIF and NELF.[6][7]

P-TEFb alleviates this pausing by phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, specifically at the Serine 2 residue (pSer2-RNAPII).[8][9] This phosphorylation event is a critical signal for the recruitment of other factors that facilitate robust transcriptional elongation.[10] Additionally, P-TEFb phosphorylates and inactivates the negative elongation factors, further promoting the release of the paused Pol II.[6][7] The activity of P-TEFb is itself tightly regulated, in part through its sequestration in an inactive state within the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[5][6]

The central role of P-TEFb in gene expression makes it a critical node in cellular homeostasis. Dysregulation of P-TEFb activity is implicated in various diseases, including cancer, where it can drive the expression of oncogenes like MYC.[5][10]

Enitociclib's Mechanism of Action

Enitociclib is a potent inhibitor of the P-TEFb complex, exhibiting high selectivity for CDK9.[1] It binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[9] This direct inhibition of CDK9's kinase activity leads to a rapid reduction in the levels of phosphorylated RNA Polymerase II at Serine 2.[3][9]

The immediate consequence of this inhibition is the suppression of transcriptional elongation, particularly affecting genes with short-lived mRNAs and proteins.[2][11] Among these are critical oncoproteins such as MYC and the anti-apoptotic protein MCL1, upon which many cancer cells are dependent for their survival.[3][8] By downregulating these key survival proteins, Enitociclib induces cell cycle arrest and apoptosis in malignant cells.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for Enitociclib from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. other CDKs | Reference |

| CDK9 | 3 | >50-fold | [1] |

| CDK2 | 360 | [1] |

Table 2: In Vitro Cellular Potency

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM13 | Acute Myeloid Leukemia | 29 | [1] |

| NCI-H929 | Multiple Myeloma | See ref. | [3] |

| OPM-2 | Multiple Myeloma | See ref. | [3] |

| SU-DHL-4 | DLBCL | See ref. | [8] |

| SU-DHL-10 | DLBCL | See ref. | [8] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |

| SU-DHL-10 | DLBCL | 10 or 15 mg/kg, once weekly, i.v. | Reached 0.5% of control | [8] |

| JJN-3 | Multiple Myeloma | 15 mg/kg, once weekly, i.v. | Reduced tumor volumes | [3] |

| NCI-H929 | Multiple Myeloma | 15 mg/kg, once weekly, i.v. | Reduced tumor volumes | [3] |

| OPM-2 | Multiple Myeloma | 15 mg/kg, once weekly, i.v. | Reduced tumor volumes | [3] |

Detailed Experimental Protocols

In Vitro CDK9 Kinase Assay (TR-FRET based)

This protocol is adapted from the principles of time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassays, which measure the amount of ADP produced during a kinase reaction.[12]

-

Principle: In the presence of a CDK9 inhibitor like Enitociclib, kinase activity is reduced, leading to decreased ADP formation. The detection system uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP, the tracer binds to the antibody, resulting in a high TR-FRET signal. As ADP is produced by the kinase, it displaces the tracer, leading to a decrease in the TR-FRET signal.[12]

-

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme

-

CDK7/9tide substrate

-

ATP

-

Enitociclib

-

Assay Buffer

-

384-well plates

-

TR-FRET detection reagents (Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, EDTA)

-

-

Procedure:

-

Prepare serial dilutions of Enitociclib in 100% DMSO and then further dilute in Assay Buffer to a 4X final concentration.

-

Add 2.5 µL of the 4X Enitociclib solution or DMSO (for control) to the wells of a 384-well plate.

-

Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution.

-

Initiate the kinase reaction by adding 5 µL of a 2X solution of the substrate and ATP.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Read the TR-FRET signal on a compatible plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

Cell Viability Assay (Luminescence-based)

This protocol is to determine the effect of Enitociclib on the viability of cancer cell lines.

-

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Enitociclib

-

96-well plates

-

CellTiter-Glo® reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Enitociclib in complete culture medium.

-

Add 100 µL of the Enitociclib dilutions to the respective wells, including a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

-

Western Blot Analysis for Target Modulation

This protocol is to assess the effect of Enitociclib on the protein levels of its downstream targets.

-

Principle: Western blotting is used to detect specific proteins in a sample of cell lysate.

-

Materials:

-

Cancer cell lines

-

Enitociclib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pSer2-RNAPII, anti-MYC, anti-MCL1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with various concentrations of Enitociclib for different time points.

-

Harvest and lyse the cells in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot with a chemiluminescent substrate and capture the image.[13]

-

Quantify band intensities relative to a loading control.

-

In Vivo Xenograft Tumor Model

This protocol is to evaluate the anti-tumor efficacy of Enitociclib in a preclinical in vivo model.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with the test compound to assess its effect on tumor growth.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Hematological cancer cell line (e.g., SU-DHL-10)

-

Enitociclib formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer Enitociclib (e.g., 10 or 15 mg/kg, intravenously, once weekly) and vehicle to the respective groups.[8]

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[9]

-

Visualizations

P-TEFb Signaling Pathway and Inhibition by Enitociclib

Caption: P-TEFb activation of transcription and its inhibition by Enitociclib.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability after Enitociclib treatment.

Logical Relationship of Enitociclib's Mechanism of Action

Caption: The logical cascade of Enitociclib's mechanism of action.

Conclusion

Enitociclib represents a promising therapeutic agent that targets a fundamental process in cancer cell biology – transcriptional addiction. Its high selectivity for CDK9 allows for potent inhibition of the P-TEFb complex, leading to the downregulation of key oncogenic drivers and subsequent tumor cell death. The preclinical data strongly support its mechanism of action and provide a solid foundation for its ongoing clinical development. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy. Further investigation into Enitociclib, both as a monotherapy and in combination with other agents, is warranted to fully realize its clinical potential.[3][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-TEFb - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. P-TEFb as A Promising Therapeutic Target | MDPI [mdpi.com]

- 11. ashpublications.org [ashpublications.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Enitociclib: A Technical Overview of its Mechanism of Action and Impact on Cellular Pathways

Abstract

Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a critical role in phosphorylating RNA Polymerase II (RNA Pol II), a necessary step for productive transcriptional elongation.[3][4] Enitociclib treatment leads to the inhibition of RNA Pol II-mediated transcription, causing a rapid depletion of short-lived mRNA transcripts and their corresponding oncoproteins that are crucial for cancer cell survival and proliferation.[3][5] Notably, this includes the downregulation of key anti-apoptotic proteins and oncogenes such as MYC and Myeloid Cell Leukemia-1 (MCL-1).[5][6][7] This targeted disruption of transcriptional addiction induces cell cycle arrest and robust apoptosis in various cancer models, particularly in hematological malignancies like double-hit diffuse large B-cell lymphoma (DH-DLBCL) and multiple myeloma (MM).[5][6][8] This whitepaper provides an in-depth technical guide on the cellular pathways affected by Enitociclib, summarizing key quantitative data and experimental methodologies for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the CDK9/P-TEFb Complex

The primary molecular target of Enitociclib is CDK9, the catalytic subunit of the P-TEFb complex.[1] In normal and malignant cells, P-TEFb is essential for releasing RNA Pol II from promoter-proximal pausing, a major checkpoint in gene expression. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Pol II at the Serine 2 (Ser2) position, as well as negative elongation factors.[5][6] This phosphorylation event switches RNA Pol II into its elongating form, enabling the transcription of full-length mRNAs.

Enitociclib selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[1] This action prevents the phosphorylation of the RNA Pol II CTD, effectively halting transcriptional elongation.[6] Cancers that are highly dependent on the continuous, high-level expression of certain oncogenes—a state known as transcriptional addiction—are particularly vulnerable to this mechanism.

Key Cellular Pathways Affected by Enitociclib

Downregulation of Oncogenic Transcription

By inhibiting CDK9, Enitociclib causes a profound and rapid decrease in the transcription of genes with short-lived mRNAs. This is particularly effective against oncogenes like MYC and anti-apoptotic genes like MCL1, whose protein products have high turnover rates and require constant replenishment.[4] The depletion of these critical survival proteins is a primary driver of Enitociclib's antitumor activity.[5][6] Studies have consistently shown significant downregulation of MYC, MCL-1, and Proliferating Cell Nuclear Antigen (PCNA) at both the mRNA and protein levels following treatment.[3][6][7]

Induction of Apoptosis

A direct consequence of depleting the anti-apoptotic protein MCL-1 is the induction of the intrinsic apoptotic pathway. MCL-1 is a member of the BCL-2 family and functions by sequestering pro-apoptotic proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). The loss of MCL-1 frees these pro-apoptotic effectors, leading to MOMP, cytochrome c release, and subsequent activation of the caspase cascade.[9][10] Experimental evidence confirms this mechanism, with studies demonstrating a dose-dependent increase in cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved Caspase-3, both hallmarks of apoptosis, following Enitociclib treatment.[3][6][11]

Preclinical Efficacy: Quantitative Data

Enitociclib has demonstrated potent cytotoxic and antitumor activity across a range of preclinical models.

In Vitro Cytotoxicity

The compound shows significant single-agent activity in various hematological cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line Type | Cancer Type | IC50 Range | Reference(s) |

| Human Lymphoma Panel (n=35) | Diffuse Large B-cell Lymphoma | 43 - 152 nM (0.043 - 0.152 µmol/L) | [12] |

| Human Myeloma Panel (n=4) | Multiple Myeloma | 36 - 78 nM | [3] |

| Mantle Cell & DLBCL Lines | Mantle Cell Lymphoma, DLBCL | 32 - 172 nM | [13] |

| Table 1: In Vitro Cytotoxicity of Enitociclib in Cancer Cell Lines |

In Vivo Antitumor Activity

In xenograft models, intermittent intravenous dosing of Enitociclib leads to significant tumor growth inhibition and regression.

| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |

| SU-DHL-10 Xenograft | MYC+ Lymphoma | 10 or 15 mg/kg, IV, once weekly | Tumor growth inhibition to 0.5% of control | [5][8] |

| MM Xenografts | Multiple Myeloma | 15 mg/kg, IV, once weekly | Tumor volumes reduced to 1-4% of control | [3] |

| Table 2: Summary of In Vivo Efficacy of Enitociclib |

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of Enitociclib.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in protein levels (e.g., p-Ser2-RNApolII, MYC, MCL-1, cleaved PARP).[5][6]

Methodology:

-

Cell Lysis: Treat cells with Enitociclib for the desired time, then lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein lysate and separate them on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MCL-1, anti-cleaved Caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.[5][6]

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

qPCR is used to measure the changes in mRNA transcript levels of target genes like MYC and MCL1.[5][12]

Methodology:

-

RNA Extraction: Following drug treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up qPCR reactions in triplicate using cDNA, gene-specific primers (for MYC, MCL1, etc.), and a SYBR Green or TaqMan master mix.

-

Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene like 18s rRNA or GAPDH.[5]

Conclusion

Enitociclib is a selective CDK9 inhibitor that potently disrupts the transcriptional machinery in cancer cells. Its primary mechanism involves the inhibition of RNA Polymerase II-mediated transcriptional elongation, leading to the rapid depletion of critical oncoproteins with short half-lives, most notably MYC and MCL-1.[5][14] This targeted action effectively triggers the intrinsic apoptotic pathway, resulting in significant anti-tumor activity in preclinical models of hematological malignancies and other cancers characterized by transcriptional addiction.[5][6][11] The well-defined mechanism of action and robust preclinical data provide a strong rationale for the continued clinical development of Enitociclib as a monotherapy or in combination with other anti-cancer agents.[3][7]

References

- 1. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cllsociety.org [cllsociety.org]

- 3. ashpublications.org [ashpublications.org]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Enitociclib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enitociclib (formerly VIP152/BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, Enitociclib disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived mRNAs.[3][4] This mechanism is particularly effective in cancers addicted to the continuous expression of oncogenes with short half-lives, such as MYC and the anti-apoptotic protein MCL-1.[5][6] Consequently, Enitociclib treatment leads to the downregulation of these key survival proteins, inducing apoptosis and inhibiting cell proliferation in various hematological malignancies and solid tumors.[3][7] These application notes provide detailed protocols for assessing the in vitro efficacy of Enitociclib through cell viability and apoptosis assays.

Mechanism of Action

Enitociclib exerts its anti-cancer effects by targeting the transcriptional machinery. As a selective CDK9 inhibitor, it prevents the P-TEFb complex from phosphorylating RNA Polymerase II at Serine 2 (Ser2). This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. Inhibition of this process leads to a rapid decrease in the cellular levels of proteins with short mRNA and protein half-lives, including the key oncogenic drivers MYC and MCL-1.[3][8] The depletion of these proteins triggers cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on their high expression.[2][9]

Data Presentation

Enitociclib IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Enitociclib in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |

| NCI-H929 | Multiple Myeloma | 36 - 78 | 96 |

| OPM-2 | Multiple Myeloma | 36 - 78 | 96 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 43 - 152 | Not Specified |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 43 - 152 | Not Specified |

| JeKo-1 | Mantle Cell Lymphoma (MCL) | 32 - 172 | Not Specified |

| Z138 | Mantle Cell Lymphoma (MCL) | 32 - 172 | Not Specified |

| Rh30 | Alveolar Rhabdomyosarcoma (aRMS) | 48 - 182 | 96 |

| Rh41 | Alveolar Rhabdomyosarcoma (aRMS) | 48 - 182 | 96 |

| LAN1 | Neuroblastoma (NBL) | 39 - 123 | 96 |

| SK-N-BE(2) | Neuroblastoma (NBL) | 39 - 123 | 96 |

Note: IC50 values are presented as ranges as reported in the literature.[2][3][7][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol details the measurement of cell viability in response to Enitociclib treatment using a resazurin-based assay (e.g., Alamar Blue).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Enitociclib stock solution (in DMSO)

-

96-well tissue culture plates

-

Resazurin-based cell viability reagent (e.g., Alamar Blue)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in logarithmic growth phase.

-

Count cells and determine viability using a suitable method (e.g., trypan blue exclusion).

-

Seed 5,000-10,000 cells per well in 90 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of Enitociclib in complete culture medium from the DMSO stock. A common concentration range to test is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest Enitociclib concentration.

-

Carefully add 10 µL of the diluted Enitociclib or vehicle control to the appropriate wells to achieve a final volume of 100 µL.

-

-

Incubation:

-

Incubate the plate for 96 hours at 37°C and 5% CO2.[3]

-

-

Cell Viability Measurement:

-

After the incubation period, add 10 µL of the Alamar Blue reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, or until a color change is observed.

-

Measure the fluorescence or absorbance of each well using a microplate reader according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the average background reading from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Cell Viability = (Reading of treated cells / Reading of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Enitociclib concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Apoptosis Assay by Western Blot

This protocol describes the detection of apoptosis markers by Western blot to confirm that Enitociclib induces programmed cell death.

Materials:

-

Cancer cell lines

-

6-well plates

-

Enitociclib stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-MYC, anti-p-RNA Pol II (Ser2), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

-

Treat cells with Enitociclib at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for different time points (e.g., 6, 12, and 24 hours).[3] Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to a loading control like β-actin. An increase in cleaved PARP and cleaved Caspase-3, and a decrease in MCL-1, MYC, and p-RNA Pol II (Ser2) would be indicative of Enitociclib-induced apoptosis via its intended mechanism.[3][4]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Application Note and Protocol: Quantifying mRNA Transcript Depletion by Enitociclib Using qPCR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] By inhibiting CDK9, Enitociclib effectively downregulates the transcription of crucial oncogenes, such as MYC and MCL1, making it a promising therapeutic agent in various hematological malignancies.[1][2][4][5] This document provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to accurately measure the depletion of specific mRNA transcripts in response to Enitociclib treatment. The protocol covers cell culture and treatment, RNA extraction, reverse transcription, qPCR setup, and data analysis.

Introduction

CDK9, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation.[4][5] Enitociclib's mechanism of action involves the inhibition of this phosphorylation event, leading to a global transcriptional repression, with a particularly strong effect on genes with short-lived mRNA transcripts, including many proto-oncogenes.[1][5][6]

Quantitative PCR is a highly sensitive and specific method for quantifying gene expression at the mRNA level.[7][8][9] It is the gold standard for validating changes in gene expression identified through other methods and for precisely measuring the effect of therapeutic agents on target gene transcription.[7][8] This application note details a robust qPCR protocol to assess the pharmacodynamic effects of Enitociclib by quantifying the depletion of target mRNA transcripts like MYC and MCL1.[1][2][10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Mechanism of Enitociclib Action.

Caption: Experimental Workflow for qPCR Analysis.

Experimental Protocols

1. Cell Culture and Enitociclib Treatment

This protocol is designed for suspension cell lines, such as SU-DHL-4 and SU-DHL-10, which are known to be sensitive to Enitociclib.[1][2]

-

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Enitociclib (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at a density that will allow for logarithmic growth throughout the experiment.

-

Treat cells with the desired concentrations of Enitociclib. It is crucial to include a vehicle-treated control group.

-

Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours) to assess the kinetics of mRNA depletion.[1]

-

Harvest cells by centrifugation.

-

2. RNA Extraction and Quantification

-

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

-

-

Procedure:

-

Isolate total RNA from the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.[11][12][13][14]

-

Elute the RNA in RNase-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[15]

-

3. Reverse Transcription (cDNA Synthesis)

-

Materials:

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

RNase-free water

-

-

Procedure:

4. Quantitative PCR (qPCR)

-

Materials:

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Forward and reverse primers for target genes (MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA, L32, GAPDH)

-

Nuclease-free water

-

qPCR plates and seals

-

-

Procedure:

-

Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.

-

Aliquot the master mix into the wells of a qPCR plate.

-

Add the diluted cDNA to the respective wells.

-

Include no-template controls (NTC) for each primer set to check for contamination.

-

Seal the plate and centrifuge briefly.

-

Run the qPCR reaction using a standard cycling protocol (an example is provided in the table below).

-

| qPCR Cycling Parameters (Example) | |

| Step | Temperature & Time |

| Initial Denaturation | 95°C for 3 minutes |

| Denaturation | 95°C for 15 seconds |

| Annealing/Extension | 60°C for 30-60 seconds |

| Number of Cycles | 40 |

| Melt Curve Analysis | As per instrument guidelines |

5. Data Analysis

The comparative Ct (ΔΔCt) method is a widely used technique for relative quantification of gene expression.[16][17]

-

Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence signal of the reaction crosses a certain threshold.

-

Normalize to a housekeeping gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

-

Normalize to the control group (ΔΔCt): ΔΔCt = ΔCt (Enitociclib-treated sample) - ΔCt (vehicle-treated control)

-

Calculate the fold change: Fold Change = 2-ΔΔCt

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Target Gene | Mean Ct (Target) | Mean Ct (Housekeeping) | ΔCt | ΔΔCt | Fold Change vs. Control | % mRNA Depletion |

| Vehicle Control | MYC | 1.0 | 0% | ||||

| Enitociclib (X nM) | MYC | ||||||

| Vehicle Control | MCL1 | 1.0 | 0% | ||||

| Enitociclib (X nM) | MCL1 |

-

% mRNA Depletion can be calculated as (1 - Fold Change) * 100.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Enitociclib-induced mRNA transcript depletion using qPCR. By following these guidelines, researchers can obtain reliable and reproducible data to assess the pharmacodynamic effects of Enitociclib and other CDK9 inhibitors. This methodology is crucial for preclinical studies and can be adapted for the analysis of clinical samples to monitor treatment response.

References

- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncotarget.com [oncotarget.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 9. gene-quantification.de [gene-quantification.de]

- 10. aacr.figshare.com [aacr.figshare.com]

- 11. Relative quantification of mRNA transcript levels by qPCR [protocols.io]

- 12. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]

- 13. bio-rad.com [bio-rad.com]

- 14. surgery.pitt.edu [surgery.pitt.edu]

- 15. gene-quantification.de [gene-quantification.de]

- 16. A quantitative assay for measuring mRNA decapping by splinted ligation reverse transcription polymerase chain reaction: qSL-RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Xenograft Mouse Models for Enitociclib Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enitociclib (formerly VIP152 or BAY1251152) is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2] By inhibiting CDK9, Enitociclib effectively blocks the transcription of short half-life messenger RNAs (mRNAs), leading to the depletion of key oncoproteins such as MYC and MCL1.[3][4][5] This disruption of oncogenic signaling induces apoptosis and inhibits tumor cell proliferation, making Enitociclib a promising therapeutic agent for various hematological malignancies, including multiple myeloma and MYC-driven lymphomas.[3][6][7]

These application notes provide detailed protocols for utilizing in vivo xenograft mouse models to assess the efficacy of Enitociclib. The included methodologies cover model establishment, drug administration, and various endpoints for efficacy and pharmacodynamic evaluation.

Mechanism of Action of Enitociclib

Enitociclib exerts its anti-tumor effects by selectively targeting CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, which is essential for transcriptional elongation. Consequently, the expression of genes with short mRNA half-lives, including critical oncogenes like MYC and anti-apoptotic genes like MCL1, is suppressed.[3][4] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[3][8]

Efficacy of Enitociclib in Preclinical Xenograft Models

Enitociclib has demonstrated significant anti-tumor activity in various xenograft models of hematological malignancies. Below is a summary of key quantitative data from these studies.

Table 1: In Vivo Efficacy of Single-Agent Enitociclib in Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Enitociclib Dose and Schedule | Key Findings | Reference |

| JJN-3 | Multiple Myeloma | SCID/Beige | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival compared to vehicle. | [3][8] |

| NCI-H929 | Multiple Myeloma | SCID/Beige | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival. | [3][8] |

| OPM-2 | Multiple Myeloma | SCID/Beige | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival. | [3][8] |

| SU-DHL-10 | MYC+ Lymphoma | Not Specified | 10 mg/kg, IV, once weekly | Controlled tumor growth. | [4][5] |

| SU-DHL-10 | MYC+ Lymphoma | Not Specified | 15 mg/kg, IV, once weekly | Induced complete tumor regression during the 3-week treatment period. | [4][5] |

Table 2: In Vivo Efficacy of Enitociclib in Combination Therapy (OPM-2 Multiple Myeloma Xenograft)

| Combination Agent | Enitociclib Dose and Schedule | Combination Agent Dose and Schedule | Key Findings | Reference |

| Lenalidomide | 15 mg/kg, IV, once weekly | 50 mg/kg, oral, daily | Increased efficacy compared to single agents. | [3][8] |

| Bortezomib | 15 mg/kg, IV, once weekly | 0.8 mg/kg, IP, twice weekly | Increased efficacy compared to single agents. | [3][8] |

Experimental Protocols

Cell Lines and Culture

-